2,5-Anhydro-D-glucitol-1,6-diphosphate

Pyruvate Kinase Allosteric Regulation Glycolysis

2,5-Anhydro-D-glucitol-1,6-diphosphate is a specialized glycolytic probe with a dual profile: it acts as a limited stimulator of yeast pyruvate kinase while competitively inhibiting phosphofructokinase (PFK). Unlike fructose-1,6-bisphosphate, the non-hydrolyzable 2,5-anhydro ether bridge prevents ring-opening, ensuring stability in long-duration assays. This stereochemistry-defined compound enables precise dissection of allosteric regulation and glycolytic flux control. Ideal for crystallography, PFKP-mediated cancer metabolism studies, and assays requiring selective PFK blockade without pyruvate kinase activation.

Molecular Formula C6H14O11P2
Molecular Weight 324.12 g/mol
Cat. No. B15574144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydro-D-glucitol-1,6-diphosphate
Molecular FormulaC6H14O11P2
Molecular Weight324.12 g/mol
Structural Identifiers
InChIInChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6?/m0/s1
InChIKeyWSMBXSQDFPTODV-AMVSKUEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Anhydro-D-glucitol-1,6-diphosphate: A Dual-Activity Phosphorylated Carbohydrate Analog for Metabolic Enzyme Studies


2,5-Anhydro-D-glucitol-1,6-diphosphate (CAS 4429-47-4) is a synthetic, phosphorylated carbohydrate derivative characterized by a 2,5-anhydro bridge that locks the furanose ring in a stable conformation [1]. The compound exhibits a bifurcated biochemical profile: it acts as a limited stimulator of yeast pyruvate kinase while simultaneously functioning as an effective competitive inhibitor of phosphofructokinase (PFK) . This dual activity, coupled with its non-hydrolyzable ether linkage, distinguishes it from natural glycolytic intermediates such as fructose-1,6-bisphosphate and positions it as a specialized tool for dissecting allosteric regulation and glycolytic flux control.

Why 2,5-Anhydro-D-glucitol-1,6-diphosphate Cannot Be Interchanged with Structurally Similar Phosphate Esters


The 2,5-anhydro-D-glucitol scaffold is not a generic sugar phosphate surrogate. The stereochemistry of the 2,5-anhydro bridge fundamentally alters molecular recognition at two critical glycolytic nodes. In pyruvate kinase assays, 2,5-anhydro-D-glucitol-1,6-diphosphate elicits only limited stimulation, whereas its epimer 2,5-anhydro-D-mannitol 1,6-bisphosphate acts as a potent allosteric activator [1]. Conversely, at the PFK active site, the glucitol derivative functions as a competitive inhibitor, not an activator or inert binder . Furthermore, the stable ether bridge prevents the ring-opening that occurs with fructose-1,6-bisphosphate, conferring resistance to enzymatic hydrolysis and enabling use in long-duration assays where natural substrates would degrade [2]. These divergent, enzyme-specific, and stereochemistry-dependent effects preclude simple substitution; procurement must align precisely with the intended metabolic target and required mechanistic readout.

Quantitative Differentiation Guide for 2,5-Anhydro-D-glucitol-1,6-diphosphate: Enzyme Activation, Inhibition, and Cellular Efficacy


Divergent Pyruvate Kinase Activation: Limited Stimulator vs. Potent Allosteric Activator

2,5-Anhydro-D-glucitol-1,6-diphosphate acts as a 'limited' or 'moderate' stimulator of yeast pyruvate kinase, whereas its epimer 2,5-anhydro-D-mannitol 1,6-bisphosphate is a 'potent allosteric activator' . The mannitol derivative displays an apparent activation constant (Kα) of 9.5 ± 0.9 µM for rabbit liver pyruvate kinase [1]. Although precise Kact values for the glucitol compound are not widely published in accessible literature, the consistent qualitative descriptor of 'limited' across multiple reputable vendors establishes a clear, functionally significant efficacy difference between these structurally related analogs.

Pyruvate Kinase Allosteric Regulation Glycolysis

Competitive Inhibition of Phosphofructokinase (PFK) by 2,5-Anhydro-D-glucitol-1,6-diphosphate

2,5-Anhydro-D-glucitol-1,6-diphosphate is characterized as an effective competitive inhibitor of phosphofructokinase (PFK, EC 2.7.1.11) . In contrast, its epimer 2,5-anhydro-D-mannitol 1,6-bisphosphate does not exhibit this inhibitory activity at PFK, instead acting as a potent allosteric activator of pyruvate kinase [1]. While a precise Ki value for the glucitol analog is not publicly reported in accessible databases, the classification as a 'competitive inhibitor' implies that it binds at the active site, competing directly with the natural substrate fructose-6-phosphate.

Phosphofructokinase Enzyme Inhibition Glycolytic Flux

Structural Stability: Non-Hydrolyzable 2,5-Anhydro Bridge vs. Labile Fructose-1,6-bisphosphate

The 2,5-anhydro bridge in 2,5-anhydro-D-glucitol-1,6-diphosphate forms a stable furanose ring that cannot undergo ring-opening, unlike the natural metabolite fructose-1,6-bisphosphate (F1,6BP), which exists in equilibrium between furanose and open-chain forms [1]. This structural rigidity is confirmed by the compound's co-crystallization with fructose-1,6-bisphosphatase in the Protein Data Bank, demonstrating its utility as a stable, non-hydrolyzable analog for X-ray crystallography [2].

Sugar Phosphate Stability Structural Biology Enzyme Kinetics

Cellular Functional Activity: Attenuation of NSCLC Cell Viability Under Glucose Starvation

In a 2022 Nature study, treatment of H1703 non-small cell lung cancer (NSCLC) cells with 1 mM 2,5-anhydro-D-glucitol-1,6-diphosphate (a PFKP inhibitor) significantly reduced cell viability under glucose starvation (GS) conditions [1]. Specifically, after 24 hours of GS, cell viability in the compound-treated group was markedly lower compared to the control (Ctrl) group, demonstrating functional cellular penetration and target engagement of PFKP [1].

Cancer Metabolism PFKP Inhibition Cell Viability

Fructokinase Substrate Discrimination: Km Values for 2,5-Anhydro-hexitols

Fructokinase exhibits differential phosphorylation efficiency between 2,5-anhydro-D-glucitol and 2,5-anhydro-D-mannitol. The Km for 2,5-anhydro-D-glucitol (phosphorylated at the 6-position) is 5.9 mM, whereas the Km for 2,5-anhydro-D-mannitol is 1.7 mM, with relative Vmax values of 1.33 and 1.97, respectively [1]. This 3.5-fold higher Km (lower affinity) for the glucitol analog demonstrates that even subtle stereochemical differences in the anhydrohexitol scaffold significantly alter enzyme recognition and phosphorylation rates.

Fructokinase Substrate Specificity Phosphorylation

Optimal Application Scenarios for 2,5-Anhydro-D-glucitol-1,6-diphosphate in Metabolic and Oncology Research


Dissecting Pyruvate Kinase Allostery with a Weak Partial Activator

When investigating the allosteric regulation of yeast pyruvate kinase, researchers seeking to characterize partial agonism or to avoid maximal activation that obscures subtle conformational changes should select 2,5-anhydro-D-glucitol-1,6-diphosphate. Its 'limited stimulator' profile [1] provides a low-efficacy baseline against which the full activation by fructose-1,6-bisphosphate or the potent activation by 2,5-anhydro-D-mannitol 1,6-bisphosphate can be compared.

Targeted Phosphofructokinase (PFK) Inhibition in Glycolytic Flux Studies

For experiments requiring specific inhibition of PFK without concurrent activation of pyruvate kinase, this compound is the appropriate choice. Its action as a competitive PFK inhibitor [1] allows researchers to block glycolytic flux at the PFK step while leaving downstream allosteric regulation of pyruvate kinase unperturbed, unlike the mannitol analog which would confound results by activating pyruvate kinase [2].

Structural Biology of Sugar Phosphate Binding Sites Using a Stable Analog

In X-ray crystallography or long-duration binding assays, the non-hydrolyzable 2,5-anhydro bridge of this compound confers stability against ring-opening and enzymatic degradation [1]. This makes it an ideal ligand for co-crystallization with enzymes such as fructose-1,6-bisphosphatase [2], providing high-resolution structural data without the complications of ligand instability.

Cancer Metabolism Research: PFKP-Dependent Survival Under Glucose Starvation

Based on direct evidence from NSCLC models, this compound is validated for use in studying PFKP-mediated cell survival mechanisms under nutrient stress. Treatment with 1 mM 2,5-anhydro-D-glucitol-1,6-diphosphate significantly reduces viability of H1703 cells during glucose starvation [1], making it a valuable tool for dissecting metabolic adaptations in cancer cells and for screening potential therapeutic vulnerabilities.

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